molecular formula C11H13N3 B1600193 (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine CAS No. 335246-81-6

(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B1600193
CAS No.: 335246-81-6
M. Wt: 187.24 g/mol
InChI Key: XQFMQMXJXWTGON-MRVPVSSYSA-N
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Description

®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral compound with a phenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination, where the imidazole derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole compounds.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceutical compounds and functional materials. The compound's imidazole ring structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic pathways.

Catalyst Development
The compound has been investigated for its role in developing new catalysts for industrial processes. Its unique structural properties enable it to facilitate various chemical reactions efficiently, thereby enhancing reaction yields and selectivity.

Biological Research Applications

Antimicrobial and Antifungal Properties
Recent studies have evaluated the biological activity of this compound, particularly its antimicrobial and antifungal effects. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antitumor Activity
A notable study focused on the synthesis of novel imidazole derivatives, including this compound, demonstrated promising antitumor activity. The compound was shown to induce apoptosis in cancer cell lines by modulating key proteins involved in the apoptotic pathway. Specifically, it increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced cell death in tumor cells .

Pharmaceutical Applications

Drug Development
this compound is being explored as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drugs aimed at treating various diseases. For instance, research has indicated its potential role in synthesizing drugs that target specific receptors or enzymes implicated in disease pathways .

Mechanism of Action
The mechanism of action involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects. This property is crucial for drug design and development, particularly for conditions requiring precise modulation of biological pathways.

Case Studies

Study Focus Findings Reference
Antitumor ActivityInduced apoptosis in HeLa cells; increased Bax and decreased Bcl-2 expression
Antimicrobial PropertiesExhibited significant activity against various pathogens; potential lead for new agents
Role in Organic SynthesisUsed as a building block; facilitates the development of complex molecules
Catalyst DevelopmentEnhanced reaction yields and selectivity in industrial processes

Mechanism of Action

The mechanism of action of ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(4-Phenyl-1H-imidazol-2-yl)ethanol: A related compound with an ethanol moiety instead of ethanamine.

    4-Phenyl-1H-imidazole: A simpler compound lacking the ethanamine moiety.

Uniqueness

®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and the presence of both a phenyl group and an imidazole ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring substituted with a phenyl group. Its molecular formula is C11H13N3C_{11}H_{13}N_3, and it is often studied for its role as a building block in organic synthesis and its potential biological activities, including antimicrobial and anticancer properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The detailed pathways and molecular interactions are still under investigation, but preliminary studies suggest significant effects on cell signaling pathways involved in apoptosis and proliferation .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Antitumor Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, a derivative of this compound showed outstanding antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. The selectivity index indicated that normal cells exhibited significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window .

Table 1: Antitumor Activity Summary

Compound Cell Line IC50 (µM) Selectivity Index
This compoundHeLa3.2423–46
This compoundA5494.07Higher than 5-FU

Induction of Apoptosis

Mechanistic studies have shown that this compound induces apoptosis in cancer cells by modulating the expression levels of proteins involved in apoptotic pathways. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to enhanced apoptosis rates in treated cells .

Case Studies

In a recent study published in Molecules, researchers synthesized various derivatives of imidazole compounds, including this compound. These derivatives were tested for their anticancer activities, revealing that some exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The findings suggest that these compounds could serve as lead candidates for further drug development targeting specific cancers .

Properties

IUPAC Name

(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFMQMXJXWTGON-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432178
Record name (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335246-81-6
Record name (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.